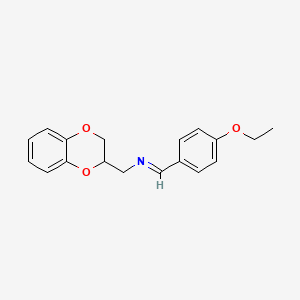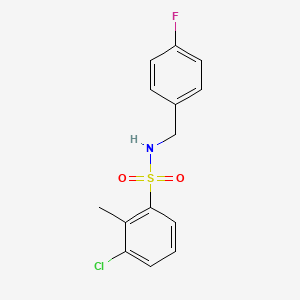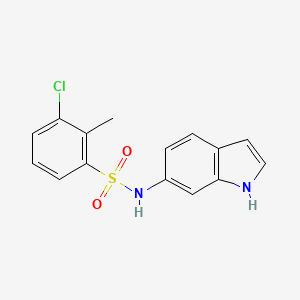
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine is a synthetic organic compound. It features a benzodioxin ring fused with a methanamine group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Condensation Reaction: The benzodioxin intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.
Amination: Finally, the benzylidene derivative undergoes a reductive amination with methanamine to yield the target compound.
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its pharmacological properties and therapeutic potential.
Industry: Potential use in the synthesis of materials with specific properties.
Mechanism of Action
The exact mechanism of action would depend on its biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin ring may facilitate binding to specific sites, while the methanamine group could interact with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxybenzylidene)methanamine
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-hydroxybenzylidene)methanamine
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
356578-84-2 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H19NO3/c1-2-20-15-9-7-14(8-10-15)11-19-12-16-13-21-17-5-3-4-6-18(17)22-16/h3-11,16H,2,12-13H2,1H3 |
InChI Key |
HLBJJVAXZJXIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NCC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10961673.png)
![Propyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10961677.png)
![N-(2-chloro-4-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10961681.png)
![4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961683.png)

![1-benzyl-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10961692.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10961698.png)
![6-tert-butyl-2-({[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10961705.png)
![13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961709.png)
![4-{[(5-bromofuran-2-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10961712.png)

![(8E)-8-benzylidene-2-(4-nitrophenyl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961723.png)
![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-8-isopropylidenehexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10961727.png)
![methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10961735.png)
